molecular formula C4H2Cl2O2S2 B6597755 2-chlorothiophene-3-sulfonyl chloride CAS No. 1186049-82-0

2-chlorothiophene-3-sulfonyl chloride

Cat. No. B6597755
CAS RN: 1186049-82-0
M. Wt: 217.1 g/mol
InChI Key: ZXTYUVGGJFQYDI-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-sulfonyl chloride (CTSC) is an organosulfur compound that is widely used in the synthesis of various organic compounds. It is a colorless solid that is soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. CTSC is a versatile reagent that can be used for a variety of synthetic reactions, including nucleophilic substitution, condensation, oxidation, and reduction. It is also used in the preparation of polymers, dyes, and pharmaceuticals.

Scientific Research Applications

2-chlorothiophene-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of polymers, dyes, and pharmaceuticals. It is also used in the synthesis of organic compounds such as thiophenes, thiophenols, and thiophene derivatives. This compound is also used in the synthesis of organic compounds for use in the field of biochemistry, such as for the synthesis of nucleic acids and proteins.

Mechanism of Action

2-chlorothiophene-3-sulfonyl chloride is a versatile reagent that can be used for a variety of synthetic reactions. It can be used for nucleophilic substitution, condensation, oxidation, and reduction. In nucleophilic substitution reactions, this compound acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. In condensation reactions, this compound acts as an electrophile and reacts with the nucleophilic group of the substrate. In oxidation reactions, this compound acts as an oxidizing agent and oxidizes the substrate. In reduction reactions, this compound acts as a reducing agent and reduces the substrate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-microbial effects. In addition, this compound has been shown to have anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chlorothiophene-3-sulfonyl chloride in laboratory experiments is its versatility. It can be used for a variety of synthetic reactions, making it a useful reagent for synthesizing a wide range of organic compounds. Additionally, this compound is relatively inexpensive and has a high purity, making it an ideal reagent for laboratory experiments. However, this compound is a hazardous material and should be handled with caution.

Future Directions

2-chlorothiophene-3-sulfonyl chloride has a wide range of potential applications in the fields of medicine, agriculture, and biotechnology. In the field of medicine, this compound could be used to synthesize drugs and pharmaceuticals. In the field of agriculture, this compound could be used to synthesize compounds for use as pesticides and herbicides. In the field of biotechnology, this compound could be used to synthesize enzymes and other proteins for use in industrial processes. Additionally, this compound could be used to synthesize compounds for use in the development of renewable energy sources.

Synthesis Methods

2-chlorothiophene-3-sulfonyl chloride can be synthesized from thiophene and chlorosulfonic acid by a two-step process. In the first step, thiophene is reacted with chlorosulfonic acid in an inert atmosphere at a temperature of 80-90°C. The resulting product is a mixture of this compound and 2-chlorothiophene-2-sulfonyl chloride. In the second step, the mixture is heated to a temperature of 140-150°C to convert the 2-chlorothiophene-2-sulfonyl chloride to this compound.

properties

IUPAC Name

2-chlorothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTYUVGGJFQYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186049-82-0
Record name 2-chlorothiophene-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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